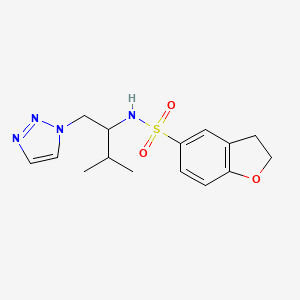

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran scaffold and a 1,2,3-triazole moiety. The compound’s structural complexity arises from the integration of a sulfonamide group (a common pharmacophore in medicinal chemistry) and a triazole ring, which is often utilized in click chemistry for modular synthesis .

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11(2)14(10-19-7-6-16-18-19)17-23(20,21)13-3-4-15-12(9-13)5-8-22-15/h3-4,6-7,9,11,14,17H,5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOUKWHICZDNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological profile. The molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide |

| Molecular Formula | C14H18N4O2S |

| Molecular Weight | 302.39 g/mol |

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis.

- Mechanism of Action

-

Case Studies

- A study demonstrated that similar triazole derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) with some compounds exhibiting IC50 values as low as 1.1 μM .

- Another study highlighted the effectiveness of triazole-containing compounds against HepG2 liver cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

-

Mechanism of Action

- The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes.

- Case Studies

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. Key observations include:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H24N4O2S

Molecular Weight : 348.5 g/mol

CAS Number : 2034335-12-9

The compound features a sulfonamide group attached to a benzofuran core, which is further substituted with a triazole ring. This structural configuration is crucial for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit various enzymes and interact with biological targets. Triazole derivatives are known for their role as enzyme inhibitors, which can lead to significant therapeutic effects.

Key Findings :

- The compound exhibits promising activity against specific biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections caused by resistant microorganisms .

Antimicrobial Activity

Research has shown that N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide possesses notable antimicrobial properties. Studies have evaluated its effectiveness against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents that are effective against resistant strains .

Anticancer Properties

The incorporation of the triazole moiety has been linked to anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study Insights :

A study focused on triazole-cored compounds demonstrated their efficacy against various cancer cell lines, including hepatocellular carcinoma and lung carcinoma. The structure–activity relationship (SAR) analysis revealed that modifications to the triazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic and Crystallographic Data

Q & A

Q. How are computational predictions reconciled with experimental results?

- Bland-Altman plots : Quantify bias between DFT-predicted and observed reaction energies.

- Molecular dynamics : Simulate ligand-protein binding free energies (MM-PBSA) to validate docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.